molecular formula C23H18ClFN4O B14940513 4-amino-1-(4-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

4-amino-1-(4-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B14940513
M. Wt: 420.9 g/mol
InChI Key: MMPZHLJERRCMCS-UHFFFAOYSA-N
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Description

4-amino-1-(4-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a unique structure that includes both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(4-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted anilines and perform a series of condensation and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(4-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted pyrazoloquinolines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets makes it valuable for investigating biological mechanisms .

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound may be used in the production of advanced materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of 4-amino-1-(4-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. For example, the compound may bind to enzyme active sites, inhibiting their activity and altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-amino-1-(4-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one stands out due to its unique combination of chlorophenyl and fluorophenyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H18ClFN4O

Molecular Weight

420.9 g/mol

IUPAC Name

4-amino-1-(4-chlorophenyl)-7-(4-fluorophenyl)-3-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C23H18ClFN4O/c1-12-20-22(26)21-18(10-14(11-19(21)30)13-2-6-16(25)7-3-13)27-23(20)29(28-12)17-8-4-15(24)5-9-17/h2-9,14H,10-11H2,1H3,(H2,26,27)

InChI Key

MMPZHLJERRCMCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC=C(C=C4)F)C(=C12)N)C5=CC=C(C=C5)Cl

Origin of Product

United States

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